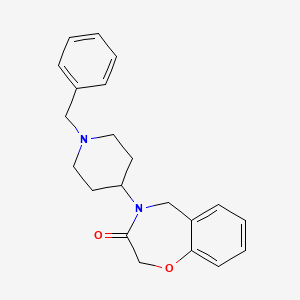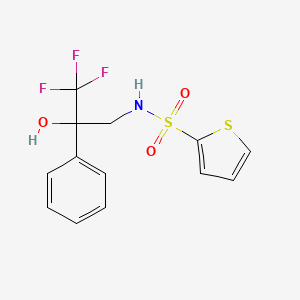![molecular formula C26H22ClN3O2 B2503945 5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189900-99-9](/img/structure/B2503945.png)
5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a polyfunctionalized organic molecule that appears to be related to various heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the pyrimidoindole core and the chlorobenzyl and methoxybenzyl groups, are reminiscent of structures that have been synthesized and studied for various biological activities, including anti-inflammatory, analgesic, and anti-viral properties .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of triazole derivatives as mentioned in one of the papers involves the use of acetohydrazide as a starting compound, followed by the formation of thiosemicarbazides and subsequent cyclization to yield triazole thiones . Similarly, the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives includes specific substituents at the 2- and 8-positions, indicating a targeted approach to modifying the core structure for desired biological activities . Although the exact synthetic route for the compound is not provided, it is likely that a similar strategic approach involving the construction of the pyrimidoindole core followed by the introduction of the benzyl groups would be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as X-ray diffraction and density functional theory (DFT). For example, the structure of a triazole compound with chlorophenyl and methoxybenzyl substituents has been elucidated, revealing specific dihedral angles and intermolecular interactions . These structural analyses are crucial for understanding the conformation and potential reactive sites of the molecule, which in turn can influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often influenced by the presence of functional groups that can participate in various reactions. For instance, the conversion of a chlorobenzyl ether to a methoxybenzyl ether using palladium catalysis demonstrates the potential for selective transformations within the molecule . Additionally, the presence of a pyrimidoindole core suggests the possibility of engaging in reactions typical of heteroaromatic compounds, such as electrophilic substitution or nucleophilic addition.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of benzyl groups could affect the compound's lipophilicity, while the heterocyclic core may contribute to its electronic properties. The crystalline structure of a related compound has been studied, providing insights into the intermolecular interactions that can affect the compound's solubility and stability . Moreover, the biological activity assays, such as lipase and α-glucosidase inhibition, indicate that the structural features of these compounds are critical for their interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Molecular and Electronic Properties Analysis
In a study exploring similar compounds, the geometric, electronic, nonlinear optical properties, molecular electrostatic potentials, and spectroscopic properties of 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, which are structurally related to the chemical , were analyzed. This research provides insights into the electronic properties using DFT calculations and spectroscopic analysis, which is relevant for understanding the compound's potential applications in molecular electronics and materials science (Beytur & Avinca, 2021).
Hepatitis B Virus Inhibition
A study developed a method for synthesizing a similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, and investigated its biological activity. It revealed significant in vitro nanomolar inhibitory activity against the Hepatitis B virus, suggesting potential therapeutic applications for related compounds (Ivashchenko et al., 2019).
Antitumor Activity
A related study synthesized compounds structurally similar to the target chemical and tested them for antitumor activity. This research suggests that compounds within this chemical family, like the one , might possess promising antineoplastic properties (Nguyen et al., 1990).
Synthesis of Complex Molecules
Research on similar compounds, such as the synthesis of 5H-pyrido[4,3-b]indoles, provides insights into the complex chemical reactions and synthesis techniques that might be applicable to the compound . This knowledge can be pivotal in developing new synthetic pathways for pharmaceuticals and research chemicals (Somei et al., 1998).
Enzyme and α-Glucosidase Inhibition
A study on a related compound, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, showcased its potential as an inhibitor of lipase and α-glucosidase. This suggests that similar compounds, including the one being researched, could have applications in treating conditions related to these enzymes (Bekircan et al., 2015).
Eigenschaften
IUPAC Name |
5-[(3-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2/c1-17-6-11-23-22(12-17)24-25(30(23)15-19-4-3-5-20(27)13-19)26(31)29(16-28-24)14-18-7-9-21(32-2)10-8-18/h3-13,16H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMIZFSWQVRENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2503868.png)

![N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2503872.png)

![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)
![N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide](/img/structure/B2503877.png)
![4-Methoxy-3-(((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B2503878.png)
![N-(cyanomethyl)-2-{[5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2503879.png)
![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)

![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)